molecular formula C8H6N2O2S B2378285 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid CAS No. 1545471-90-6

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid

Cat. No.: B2378285
CAS No.: 1545471-90-6
M. Wt: 194.21
InChI Key: UUYLUFKBHLNFNT-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid is a chemical compound that belongs to the category of benzothiadiazole derivatives. It is a useful research chemical used as a reactant in the optimization of anthranilic sulfonamides and study of their activity as selective cholecystokinin-2 receptor antagonists .


Molecular Structure Analysis

The molecular weight of this compound is 194.21 . The InChI code is 1S/C8H6N2O2S/c1-4-2-3-5-7 (10-13-9-5)6 (4)8 (11)12/h2-3H,1H3, (H,11,12) . The molecule is planar .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .

Scientific Research Applications

  • Synthesis and Oxidation Studies : The synthesis and spectroscopic properties of methyl-substituted 2,1,3-benzothiadiazoles, including 5-Methyl-2,1,3-Benzothiadiazole-4-Carboxylic acid, have been studied. These compounds can be synthesized through oxidation reactions with selenium dioxide (Neidlein & Knecht, 1987).

  • Bromination Methods : The compound has been used in developing methods for synthesizing brominated 2,1,3-benzothiadiazoles. These methods are significant for accessing otherwise difficult-to-synthesize brominated derivatives (Pilgram, Zupan, & Skiles, 1970).

  • Oxidation to Carboxylic Acids : Studies have shown the conversion of derivatives like benzo-2,1,3-thiadiazole to 2,1,3-thiadiazole-4,5-dicarboxylic acid, highlighting the compound's potential in synthesizing various carboxylic acids (Pesin, Sergeev, Mirkin, & Mikheeva, 1969).

  • Applications in Plant Resistance : Some derivatives of 2,1,3-benzothiadiazole, such as 6-Carboxyl-1,2,3-Benzothiadiazole, have been synthesized and used as inducers for systemic acquired resistance in plants (Zhao, 2002).

  • Exploring Electronic Structure and Spectral Features : Detailed studies have been conducted on the electronic structure and spectral features of related compounds like 4-methylthiadiazole-5-carboxylic acid. These studies contribute to understanding the electronic and spectroscopic behavior of such compounds (Singh et al., 2019).

  • Antimicrobial Activity Screening : Novel derivatives of similar compounds have been synthesized and evaluated for antimicrobial activity, particularly against Gram-positive bacteria. This demonstrates potential applications in developing new antimicrobial agents (Paruch et al., 2021).

  • Potential in Antineoplastic Agents : Research has been conducted on 1,2,3-Thiadiazoles, including derivatives of this compound, to explore their potential as antineoplastic agents. This research contributes to the development of new cancer therapies (Looker & Wilson, 1965).

  • Development of Small Band Gap Polymers : The compound has been used in the synthesis of small band gap polymers, demonstrating its potential in materials science, particularly for applications like solar cells (Wang et al., 2010).

Safety and Hazards

The safety information available indicates that 5-Methyl-2,1,3-benzothiadiazole-4-carboxylic acid has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLUFKBHLNFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545471-90-6
Record name 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid
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